molecular formula C8H10BrN5 B1377248 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-32-3

3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1377248
CAS No.: 1422006-32-3
M. Wt: 256.1 g/mol
InChI Key: LXNOMFPYYIOZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system recognized for its structural resemblance to the adenine moiety of adenosine triphosphate (ATP). This similarity enables its role as a bioisostere in kinase inhibition, allowing competitive binding to the ATP pocket of enzymatic targets. The scaffold’s planar aromatic system and capacity for diverse substitutions at positions 1, 3, and 4 make it a privileged structure in medicinal chemistry, particularly in oncology. For example, derivatives of this scaffold have been developed into clinical kinase inhibitors, such as ibrutinib (a Bruton’s tyrosine kinase inhibitor) and parsaclisib (a PI3K inhibitor). The scaffold’s synthetic flexibility facilitates tailored interactions with hydrophobic regions and hydrogen-bonding networks in kinase active sites, enhancing selectivity and potency.

Chemical Identity and Classification of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This compound (CAS: 1422006-32-3) is a substituted pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₈H₁₀BrN₅ and a molecular weight of 256.10 g/mol. Its structure features:

  • A bromine atom at position 3, enhancing electrophilic reactivity for cross-coupling reactions.
  • An isopropyl group at position 1, contributing to hydrophobic interactions in biological targets.
  • An amine group at position 4, critical for hydrogen bonding in kinase active sites.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₈H₁₀BrN₅
Molecular Weight 256.10 g/mol
IUPAC Name 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILES CC(C)N1C2=NC=NC(=C2C(=N1)Br)N
Storage Conditions 2–8°C under inert atmosphere

The compound is classified as a small-molecule kinase inhibitor precursor , with applications in synthesizing targeted anticancer agents.

Historical Context in Heterocyclic Chemistry Development

The pyrazolo[3,4-d]pyrimidine scaffold emerged from advancements in heterocyclic chemistry during the mid-20th century. Early work on pyrimidines and pyrazoles, such as the isolation of alloxan from uric acid in 1818 and the synthesis of pyrazole derivatives in the late 1800s, laid the foundation for fused heterocycles. The first pyrazolo[3,4-d]pyrimidine synthesis was reported in the 1960s, driven by interest in purine analogs for antiviral and anticancer applications. The introduction of bromine and isopropyl groups to this scaffold, as seen in this compound, reflects modern strategies to optimize pharmacokinetic and binding properties.

Significance in Chemical Research

This compound serves as a versatile intermediate in drug discovery, enabling:

  • Structure-Activity Relationship (SAR) Studies : The bromine atom at position 3 allows Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, modulating target affinity.
  • Kinase Inhibition : The amine at position 4 mimics ATP’s adenine, facilitating hinge-region interactions in kinases such as EGFR and RET.
  • Green Chemistry Applications : Recent synthetic routes utilize solvent-free conditions or microwave assistance to improve yield and sustainability.

Current Research Landscape

Recent studies highlight the compound’s role in developing dual kinase inhibitors and overcoming drug resistance:

  • RET Kinase Inhibition : Derivatives of this compound exhibit nanomolar IC₅₀ values against RET, a target in thyroid and lung cancers.
  • EGFR Targeting : Structural analogs demonstrate potency against EGFRᴬ⁷⁵¹ᴹ mutants, which are resistant to first-generation inhibitors like erlotinib.
  • Synthetic Innovations : Green synthesis methods, such as using ionic liquids or mechanochemistry, have been applied to scale production while reducing waste.

Table 2: Recent Applications in Drug Discovery

Application Target Kinase Key Finding Source
Antiproliferative Agents EGFRᴬ⁷⁵¹ᴹ IC₅₀ = 0.016 μM (wild-type), 0.236 μM (mutant)
RET Inhibitors RET IC₅₀ = 17–35 nM in enzymatic assays
Pim-1 Inhibition Pim-1/Flt-3 Dual inhibition with >30 μM selectivity vs hERG

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOMFPYYIOZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an intermediate. This intermediate undergoes N-alkylation with isopropyl bromide to introduce the isopropyl group at the 1-position. The final step involves a Suzuki coupling reaction to replace the iodine atom with a bromine atom, yielding the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the N-alkylation and Suzuki coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its role as a potential therapeutic agent. Notably, it has been evaluated for its activity against specific protein targets involved in various diseases:

  • RET Protein Inhibitors : Research indicates that derivatives of this compound exhibit inhibitory activity against RET proteins, which are implicated in several cancers. The ability to modify the pyrazolo[3,4-d]pyrimidine structure allows for the fine-tuning of biological activity and selectivity towards RET pathways .

Anticancer Activity

Studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class possess anticancer properties. The brominated derivative has shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds allows for exploration in modulating neurotransmitter systems.

Case Studies and Findings

Study ReferenceFocusKey Findings
RET Protein InhibitionDemonstrated efficacy in inhibiting RET-related signaling pathways associated with cancer progression.
Synthesis MethodologyEstablished effective synthetic routes leading to high-yield production of derivatives suitable for biological evaluation.
Anticancer ActivityIdentified promising anticancer properties through targeted assays on cancer cell lines.

Mechanism of Action

The mechanism of action of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. The compound acts as a competitive inhibitor of CDK2, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells . The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine moiety of ATP, allowing it to effectively compete with ATP for binding to CDK2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structural analogs and their biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Biological Target/Activity Key Findings
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Br, 1-isopropyl C₈H₁₀BrN₅ 256.11 RET kinase Inhibits RET phosphorylation at 100 nM; high selectivity .
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-I, 1-H C₅H₄IN₅ 261.02 EGFR (covalent-reversible) Used in EGFR inhibitor synthesis; iodine enhances electrophilicity .
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-BrPh), 3-(4-ClPh) C₁₇H₁₁BrClN₅ 400.66 Undisclosed High molecular weight; potential dual aryl interaction .
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-isopropyl, 3-(PhC≡C) C₁₇H₁₆N₅ 298.35 Undisclosed Alkynyl group increases π-π stacking potential .
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-(ClPhOCH₂), 1-tetrahydropyran C₁₇H₁₇ClN₆O₂ 380.81 Undisclosed Polar tetrahydropyran improves solubility .
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives 3-(PhC≡C), 1-H C₁₃H₉N₅ 235.25 Breast cancer IC₅₀ ~10 nM; hydrophobic dimethoxy groups enhance binding .

Key Observations

Substituent Effects on Kinase Selectivity :

  • The isopropyl group at N1 in the target compound improves selectivity for RET kinase over other kinases, likely due to steric and hydrophobic complementarity in the ATP-binding pocket .
  • In contrast, 3-iodo analogs target EGFR, leveraging iodine’s larger atomic radius for covalent binding .

Role of Halogens :

  • Bromine at position 3 provides moderate electrophilicity and halogen bonding, balancing reactivity and stability.
  • Chlorophenyl substituents (e.g., in ’s compound) may enhance off-target interactions due to increased lipophilicity .

Toxicity and Safety :

  • Pyrazolo[3,4-d]pyrimidines generally exhibit low acute toxicity. For example, 3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (LD₅₀ = 1332.2 mg/kg in mice) shows favorable safety profiles .

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1781756-62-4) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C8H9BrN4
  • Molecular Weight : 241.09 g/mol
  • IUPAC Name : 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and enzymes involved in cancer cell proliferation. The compound has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Mechanism
A549 (lung cancer)10.5Induction of apoptosis
HeLa (cervical cancer)7.0CDK inhibition
MCF-7 (breast cancer)14.3Microtubule disassembly

These results indicate that the compound exhibits selective cytotoxicity towards rapidly dividing cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed significant growth inhibition in A549 cells with IC50 values ranging from 7 to 14 μM. The mechanism involved apoptosis and cell cycle arrest mediated by CDK inhibition .
  • Kinase Inhibition : Research has indicated that compounds similar to this compound effectively inhibit various kinases associated with cancer progression. For instance, a related compound was found to inhibit CDK5 and glycogen synthase kinase-3β with high potency .
  • Structural Modifications : Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been explored to enhance antitumor activity. For example, introducing different substituents at the 5-position has led to increased potency against specific cancer cell lines .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Halogenation : Bromination at the 3-position can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Substitution Reactions : Reacting 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with brominating agents in dry acetonitrile or dichloromethane, followed by recrystallization for purification .
  • Multi-component Strategies : One-pot synthesis involving cyclocondensation of aminopyrazoles with nitriles or aldehydes, optimized for regioselectivity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Key characterization techniques include:

  • Spectroscopy : IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl protons at δ 1.3–1.5 ppm) .
  • X-ray Crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., C11H15N5 structure with monoclinic P2₁/c space group) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 281.03 [M+H]⁺) confirms molecular weight .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Solvents : Dry acetonitrile or dichloromethane for reactions; recrystallization from acetonitrile or ethanol yields high-purity crystals .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (>95% purity) .

Advanced Research Questions

Q. How is the kinase inhibitory activity of this compound evaluated, and what selectivity challenges arise?

  • In vitro Assays : Kinase inhibition is measured using recombinant RET kinase in ATP competition assays (IC50 values; e.g., 100 nM for RET inhibition in MCF-7 cells) .
  • Selectivity Panels : Profiling against a panel of 50+ kinases (e.g., Src, KDR, MAPK family) identifies off-target effects. Compound 7a in showed >10-fold selectivity for RET over other kinases.
  • Cellular Models : GDNF-induced RET phosphorylation assays in cancer cell lines validate target engagement .

Q. What strategies are employed to resolve contradictions in reported biological activities across studies?

  • Dose-Response Analysis : Testing across a concentration range (e.g., 1 nM–10 µM) clarifies potency discrepancies .
  • Structural Comparisons : Aligning crystallographic data (e.g., hydrophobic side arm orientation in ) with SAR studies explains variations in activity .
  • Purity Validation : HPLC or LC-MS ensures compound integrity, as impurities (e.g., dehalogenated byproducts) may skew results .

Q. How is the compound optimized for enhanced pharmacokinetic properties and reduced toxicity?

  • SAR Studies : Modifying the 3-position substituent (e.g., replacing bromine with alkynyl groups) improves solubility and metabolic stability .
  • Prodrug Approaches : Introducing cyclohexyl or pyridinyl groups enhances bioavailability (e.g., compound 13an in with oral bioavailability >60%).
  • Toxicity Screening : In vivo LD50 assays and hepatocyte viability tests guide structural refinements .

Q. What mechanistic insights explain its antitumor activity in triple-negative breast cancer (TNBC)?

  • Kinase Profiling : Dual inhibition of Src (IC50 = 3 nM) and KDR (IC50 = 32 nM) disrupts oncogenic signaling pathways (e.g., ERK1/2 phosphorylation) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in TNBC cell lines .
  • In vivo Efficacy : Xenograft models show tumor volume reduction by >70% at 10 mg/kg dosing .

Q. How do crystallographic data inform the design of analogs with improved binding affinity?

  • Hydrogen Bonding Networks : X-ray structures reveal critical interactions (e.g., NH···O bonds between the 4-amine and kinase hinge region) .
  • Hydrophobic Pocket Occupancy : Substituents like isopropyl or prop-1-en-2-yl enhance van der Waals contacts in the RET ATP-binding pocket .

Methodological Considerations

Q. How are conflicting data on metabolic stability addressed during preclinical development?

  • Microsomal Stability Assays : Incubation with liver microsomes (human/rodent) identifies metabolic hotspots (e.g., CYP450-mediated dehalogenation) .
  • Isotope Labeling : ¹⁴C-labeled compound tracks metabolite formation via radiometric detection .

Q. What computational tools are used to predict off-target interactions?

  • Molecular Docking : AutoDock or Glide simulations predict binding to non-target kinases (e.g., Abl, EGFR) .
  • Machine Learning Models : QSAR models trained on kinase inhibition datasets prioritize analogs with minimized off-target liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.